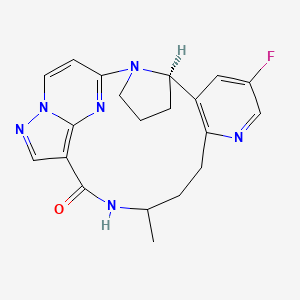

Abeprazan

Descripción general

Descripción

Abeprazan, también conocido como DWP14012 o Fexuprazan, es un bloqueador ácido competitivo de potasio. Se desarrolla como una posible alternativa a los inhibidores de la bomba de protones para el tratamiento de enfermedades relacionadas con el ácido. This compound inhibe la enzima H+, K±ATPasa mediante la unión iónica reversible competitiva de potasio sin requerir activación ácida .

Mecanismo De Acción

Abeprazan ejerce sus efectos inhibiendo la enzima H+, K±ATPasa, que es responsable de la secreción de ácido en el estómago. Se une de forma reversible al sitio de unión al potasio de la enzima, bloqueando su actividad sin requerir un ambiente ácido para la activación. Este mecanismo hace que this compound sea un potente bloqueador ácido con un inicio rápido de acción .

Análisis Bioquímico

Biochemical Properties

Fexuprazan inhibits acid generation and secretion in a competitive and reversible manner . It interacts with the proton pump in the stomach, blocking the action of potassium . This interaction results in the suppression of gastric acid, which is crucial in the treatment of GERD .

Cellular Effects

Fexuprazan has a significant impact on various types of cells, particularly the parietal cells in the stomach. By inhibiting the proton pump, Fexuprazan reduces the production of gastric acid, thereby alleviating the symptoms of GERD . It influences cell function by altering the cell signaling pathways involved in acid production .

Molecular Mechanism

The molecular mechanism of Fexuprazan involves its binding to the proton pump in a competitive manner . This binding inhibits the pump, preventing the exchange of hydrogen ions with potassium ions, which is a crucial step in the production of gastric acid . This results in a decrease in gastric acid secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, Fexuprazan has shown to provide rapid, robust, and durable acid suppression . The effects of Fexuprazan are observed quickly after administration and are sustained over time . The drug’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

Fexuprazan, like other P-CABs, has significantly different pharmacodynamic and pharmacokinetic properties than proton pump inhibitors (PPIs) with potential advantages including rapid, robust, and durable acid suppression, lack of CYP2C19 metabolism .

Transport and Distribution

The transport and distribution of Fexuprazan within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for Fexuprazan have not been identified, the drug is known to be distributed throughout the body after oral administration .

Subcellular Localization

The subcellular localization of Fexuprazan is not explicitly known. Given its mechanism of action, it is likely that Fexuprazan localizes to the parietal cells in the stomach where the proton pump is located .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Abeprazan involucra varios pasos, comenzando con la 2,4-difluorobencilamina como materia prima. El proceso incluye la reacción de condensación, la protección del bencilo, la ciclización en condiciones alcalinas, la metilación y la desprotección para obtener el producto objetivo . Las condiciones de reacción son generalmente suaves, y el proceso está diseñado para mejorar el rendimiento y reducir los costos de producción.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la fabricación a gran escala. El proceso garantiza la alta pureza y consistencia del producto final, adhiriéndose a estrictas medidas de control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Abeprazan sufre varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones varían dependiendo de la reacción específica, pero generalmente implican temperaturas y niveles de pH controlados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

Abeprazan tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar los bloqueadores ácidos competitivos de potasio.

Biología: Investigado por sus efectos en los procesos celulares que involucran la secreción de ácido.

Medicina: Explorado como tratamiento para enfermedades relacionadas con el ácido, como la gastritis y la enfermedad por reflujo gastroesofágico.

Industria: Utilizado en el desarrollo de nuevos fármacos y como compuesto de referencia en el control de calidad .

Comparación Con Compuestos Similares

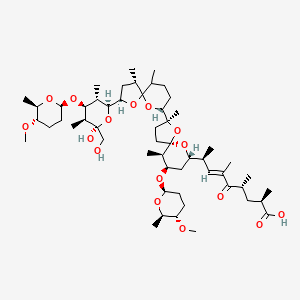

Compuestos similares

Vonoprazan: Otro bloqueador ácido competitivo de potasio con un mecanismo de acción similar.

Inhibidores de la bomba de protones (IBP): Como el omeprazol y el esomeprazol, que requieren un ambiente ácido para la activación.

Singularidad

Abeprazan es único en su capacidad de inhibir la secreción de ácido sin requerir activación ácida, lo que lo hace más efectivo en ciertas condiciones en comparación con los inhibidores de la bomba de protones tradicionales. Su inicio rápido de acción y su unión reversible también contribuyen a su perfil farmacológico distintivo .

Propiedades

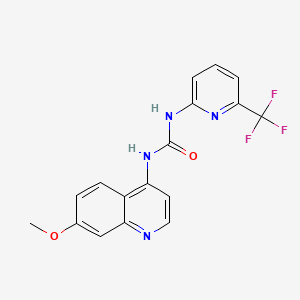

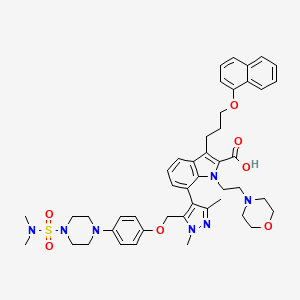

IUPAC Name |

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3S/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22/h3-9,11,23H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNXGNDVWVPCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1902954-60-2 | |

| Record name | Abeprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902954602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abeprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FEXUPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE52S2C1QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

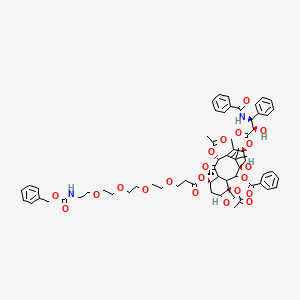

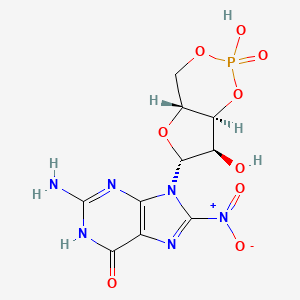

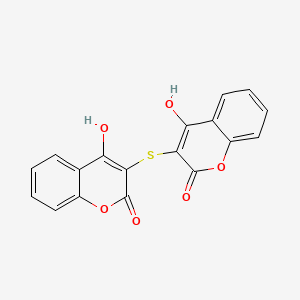

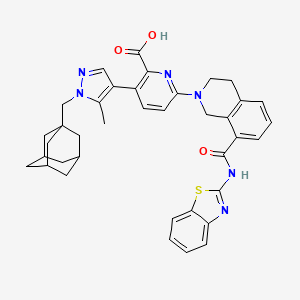

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.